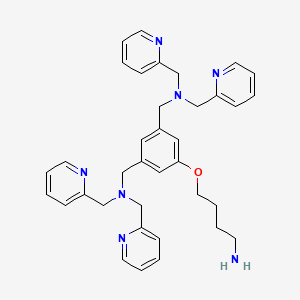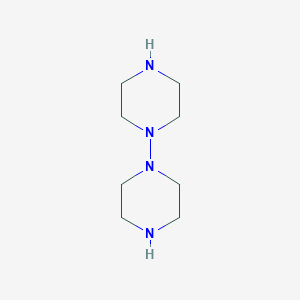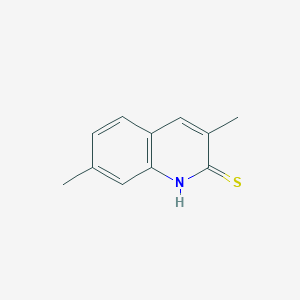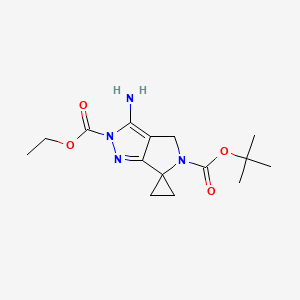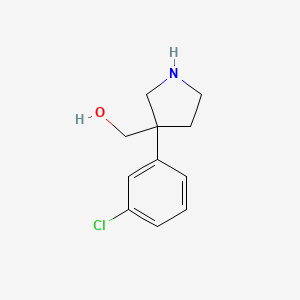
(3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent . The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Wirkmechanismus
The mechanism of action of (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (3-(4-Chlorophenyl)pyrrolidin-3-yl)methanol
- (3-(2-Chlorophenyl)pyrrolidin-3-yl)methanol
- (3-(3-Bromophenyl)pyrrolidin-3-yl)methanol
Comparison:
- Structural Differences: The position and type of halogen substituent on the phenyl ring can influence the compound’s reactivity and biological activity.
- Unique Properties: (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
[3-(3-chlorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2 |
InChI-Schlüssel |
CTEPEXNRRNOSBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(CO)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11766774.png)
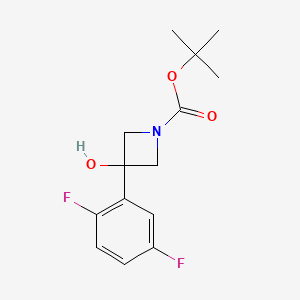




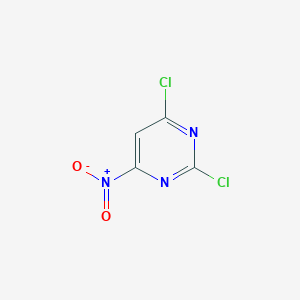
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
